molecular formula C12H7Cl2N3 B14035288 2-(2,6-Dichlorophenyl)pyrimidine-5-acetonitrile

2-(2,6-Dichlorophenyl)pyrimidine-5-acetonitrile

Cat. No.: B14035288
M. Wt: 264.11 g/mol
InChI Key: GGPOZLJCBHLPCE-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)pyrimidine-5-acetonitrile is a chemical compound with the molecular formula C12H7Cl2N3 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)pyrimidine-5-acetonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with a suitable pyrimidine derivative under specific conditions. One common method involves the use of a base, such as potassium tert-butoxide, in an organic solvent like N-methylpyrrolidone. The reaction is carried out at low temperatures (0–5°C) to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)pyrimidine-5-acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives.

Scientific Research Applications

2-(2,6-Dichlorophenyl)pyrimidine-5-acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)pyrimidine-5-acetonitrile is not well-documented. as a pyrimidine derivative, it may interact with various biological targets, including enzymes and receptors. The exact molecular targets and pathways involved would depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dichlorophenyl)pyrimidine-5-acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C12H7Cl2N3

Molecular Weight

264.11 g/mol

IUPAC Name

2-[2-(2,6-dichlorophenyl)pyrimidin-5-yl]acetonitrile

InChI

InChI=1S/C12H7Cl2N3/c13-9-2-1-3-10(14)11(9)12-16-6-8(4-5-15)7-17-12/h1-3,6-7H,4H2

InChI Key

GGPOZLJCBHLPCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC=C(C=N2)CC#N)Cl

Origin of Product

United States

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